molecular formula C10H6ClF3N2 B13033278 4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline CAS No. 219773-99-6

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline

Cat. No.: B13033278
CAS No.: 219773-99-6
M. Wt: 246.61 g/mol
InChI Key: XSHYBSGHECXISA-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry, featured in over 200 naturally occurring alkaloids and numerous pharmacologically active compounds . This particular derivative is expertly engineered for structure-activity relationship (SAR) studies, with the reactive 4-chloro group serving as a primary site for nucleophilic substitution reactions, such as with amines, to create novel chemical libraries . Its primary research value lies in the development of new therapeutic agents. Quinazoline-based molecules show a broad spectrum of biological activities, with significant focus on their potential as anticancer agents . These compounds often act as protein kinase inhibitors, targeting critical pathways in tumorigenesis, such as the epidermal growth factor receptor (EGFR) . Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, are based on the quinazoline core, underscoring its therapeutic importance . Beyond oncology, this intermediate is also relevant in synthesizing compounds for investigating antiplasmodial and antimicrobial applications . Handling Precautions: For safe laboratory handling, always refer to the associated Safety Data Sheet (SDS). This product is intended for research purposes by qualified chemical professionals only.

Properties

CAS No.

219773-99-6

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

IUPAC Name

4-chloro-5-methyl-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C10H6ClF3N2/c1-5-3-2-4-6-7(5)8(11)16-9(15-6)10(12,13)14/h2-4H,1H3

InChI Key

XSHYBSGHECXISA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with methyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically at room temperature, to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

The compound has been identified as a potential inhibitor of various protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). The overexpression of EGFR is linked to several types of cancers, including non-small cell lung cancer, breast cancer, and gastric cancer . Inhibition of EGFR can lead to reduced tumor growth and metastasis by blocking downstream signaling pathways that promote cell proliferation.

Case Study: EGFR Inhibition

A study demonstrated that quinazoline derivatives, including 4-chloro-5-methyl-2-(trifluoromethyl)quinazoline, effectively inhibit EGFR activity. The mechanism involves competitive binding to the ATP-binding site of the receptor, which prevents phosphorylation and subsequent activation of downstream signaling pathways involved in tumor progression .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinazoline derivatives has revealed that modifications at various positions can significantly affect their potency and selectivity against different kinases. For instance:

  • Substituents at positions 5 and 6 on the quinazoline ring have been shown to enhance anticancer activity.
  • The presence of a trifluoromethyl group at position 2 increases lipophilicity and may improve cellular uptake .

Data Table: Structure-Activity Relationship Insights

Compound VariantPosition of ModificationObserved ActivityReference
Base CompoundNoneBaseline Activity
Variant A5-MethylIncreased Activity
Variant B6-TrifluoromethylHigh Potency

Recent Developments

Recent advancements have focused on synthesizing novel derivatives of quinazolines with enhanced efficacy against various cancer cell lines. For example:

  • A series of compounds were designed based on this compound, showing significant antiproliferative effects against pancreatic and prostate cancer cell lines .
  • The most promising derivatives exhibited low nanomolar GI50 values against human tumor cell lines, indicating their potential for clinical application.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Variations and Electronic Effects

Key structural analogs and their substituent-driven properties are compared below:

Compound Name Substituents (Positions) Key Properties/Applications References
4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline Cl (4), CH₃ (5), CF₃ (2) High lipophilicity; potential CNS activity
4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) Cl (4), 4-Cl-C₆H₄ (2), phenylethynyl (6) Anticancer activity (IC₅₀: 1.61–1.98 µg/mL)
4-Chloro-2-(4-methoxyphenyl)quinazoline (4d) Cl (4), 4-OCH₃-C₆H₄ (2) Enhanced solubility due to methoxy group
5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline Br (5), Cl (4), CF₃ (2) Bromine increases molecular weight (MW: ~350 g/mol)
2-(Methylsulfonyl)-[1,2,4]triazolo[1,5-a]quinazoline SO₂CH₃ (2) Planar structure with Cl···N interactions

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound enhances stability compared to phenyl or methoxy groups in analogs like 4c and 4d .
  • Halogen Effects : Bromine at position 5 (in 5-Bromo-4-chloro-2-CF₃-quinazoline ) increases steric bulk but reduces reactivity compared to methyl .
  • Pharmacological Activity: Phenylethynyl-substituted analogs (e.g., 4c) show notable anticancer activity, suggesting that bulky substituents at position 6 improve target binding .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity
  • Analogs with hydrophilic groups (e.g., -NH₂) exhibit higher anticonvulsant efficacy, while hydrophobic groups (e.g., -CF₃) improve blood-brain barrier penetration .
  • The target compound’s trifluoromethyl group may balance these effects, though direct activity data are unavailable .
Anticancer Activity
  • 4c and related phenylethynyl derivatives show potent activity against HepG-2 cells (IC₅₀ < 2 µg/mL) .
Photophysical Properties
  • Triazoloquinazolines with CF₃ substituents (e.g., 5-(4'-Diphenylamino-biphenyl)-3-CF₃-phenyl-triazoloquinazoline) exhibit strong fluorescence, suggesting the target compound could serve as a fluorophore precursor .

Biological Activity

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline is a member of the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential as an anticancer agent and its ability to interact with various biological targets, influencing critical signaling pathways.

The molecular formula of this compound is C10H7ClF3N, with a molecular weight of approximately 246.616 Da. The presence of chlorine, methyl, and trifluoromethyl groups significantly contributes to its unique chemical reactivity and biological activity.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, the compound demonstrated an IC50 value of 0.096 μM against EGFR, indicating potent inhibitory activity .

Table 1: Biological Activity of this compound

Cell Line IC50 (μM) Mechanism of Action
MCF-70.096EGFR inhibition
A549Not specifiedAntiproliferative effects
HepG2Not specifiedAntiproliferative effects

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key receptor tyrosine kinases (RTKs), such as EGFR and VEGFR. Studies have shown that this compound can effectively downregulate vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

In particular, quinazoline derivatives have been identified as dual inhibitors targeting both EGFR and VEGFR pathways, enhancing their therapeutic efficacy against various cancers .

Structure-Activity Relationship (SAR)

The structural modifications on the quinazoline core significantly influence its biological activity. For example, substituents at positions C-3' and C-5' have been linked to enhanced inhibitory activity against target kinases. Research has shown that compounds with bulky halogen atoms exhibit superior inhibitory effects compared to those without such modifications .

Case Studies

Recent studies have explored the efficacy of this compound in preclinical models:

  • In Vivo Efficacy : In xenograft models using A549 cells, oral administration of the compound resulted in a tumor growth inhibition (TGI) value comparable to established therapies like vandetanib .
  • Safety Profile : The compound exhibited a favorable safety profile with no significant weight loss observed in treated subjects, suggesting a good therapeutic window for further development .

Comparative Analysis

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Quinazoline Derivatives

Compound Name Key Features IC50 (μM)
4-Chloro-6-fluoroquinazolineFluorine substitution at C-6Not specified
4,7-DichloroquinazolineEnhanced reactivity due to dichlorinationNot specified
4-Chloro-6,8-difluoroquinazolineDifluorinated structureNot specified

These comparisons highlight how variations in halogen substitutions can impact biological activities and reactivity profiles.

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